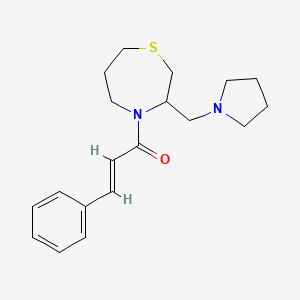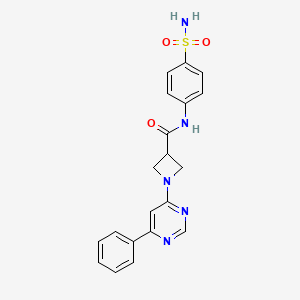
2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, utilized new compounds incorporating thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This highlights the potential application of similar compounds in developing new insecticides and pest management solutions (Fadda et al., 2017).
ACAT-1 Inhibitor for Disease Treatment
The compound K-604, a derivative with structural similarities, was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), showing potential for treating diseases involving ACAT-1 overexpression. This suggests that compounds within this chemical family may have therapeutic applications in managing conditions associated with cholesterol metabolism (Shibuya et al., 2018).
Antitumor Activity
Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, synthesized from a similar precursor, exhibited promising inhibitory effects on various cancer cell lines, indicating the potential of these compounds in cancer research and treatment (Albratty et al., 2017).
Asymmetric Transfer Hydrogenation Catalysts
Compounds derived from a similar chemical structure were used to synthesize catalysts for asymmetric transfer hydrogenation of ketones, showing effectiveness in this type of chemical reaction. This application is significant in the field of green chemistry and synthesis of enantiomerically pure compounds (Magubane et al., 2017).
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-16-19(17(2)25(24-16)20-10-6-7-12-22-20)11-13-23-21(26)15-27-14-18-8-4-3-5-9-18/h3-10,12H,11,13-15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGMVZUFJUEOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
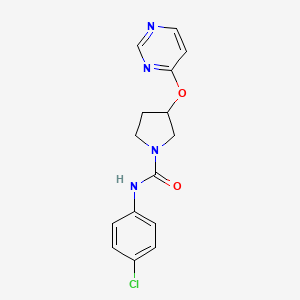

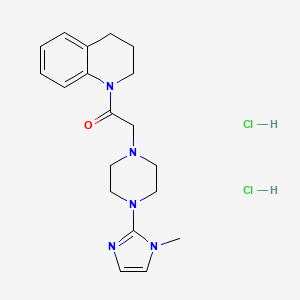
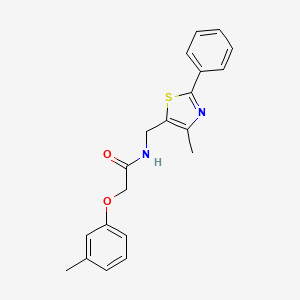

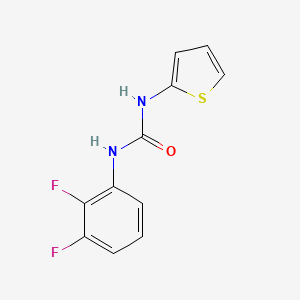
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)
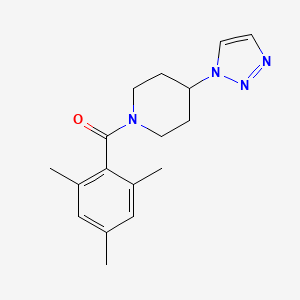
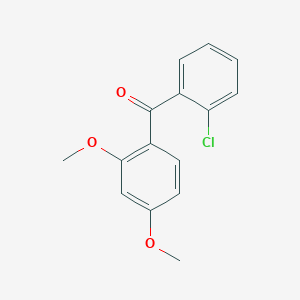
![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)
